molecular formula C9H8ClFN2 B1484992 3-(3-fluorophenyl)-1H-pyrazole hydrochloride CAS No. 2060063-22-9

3-(3-fluorophenyl)-1H-pyrazole hydrochloride

Cat. No.: B1484992
CAS No.: 2060063-22-9
M. Wt: 198.62 g/mol
InChI Key: BAPXOFLYPHWDHU-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1H-pyrazole hydrochloride ( 2060063-22-9) is a chemical research reagent based on the pyrazole scaffold, a five-membered heterocycle known for its wide spectrum of biological activities . The molecular formula for this compound is C9H8ClFN2 and it has a molecular weight of 198.62 . The core pyrazole structure is a privileged scaffold in medicinal chemistry, recognized for its significant pharmacological potential . Scientific literature indicates that pyrazole derivatives exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, anti-tubercular, and anti-convulsant properties . Furthermore, specific pyrazole derivatives have been identified as inhibitors for enzymes like phosphodiesterases (PDEs) and have shown vasorelaxant effects in vascular studies . Recent research has also explored optimized pyrazole derivatives for their potential efficacy against Trypanosoma cruzi , the parasite responsible for Chagas disease . The presence of the 3-fluorophenyl substituent in this particular compound is a common structural feature used to modulate the molecule's electronic properties, lipophilicity, and its interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigative purposes.

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-12-9;/h1-6H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPXOFLYPHWDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-fluorophenyl)-1H-pyrazole hydrochloride is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

  • Molecular Formula : C9H8ClFN2
  • Molecular Weight : 198.62 g/mol
  • IUPAC Name : 5-(3-fluorophenyl)-1H-pyrazole; hydrochloride

This compound's structure includes a pyrazole ring, which is critical for its biological activity. The presence of the fluorine atom on the phenyl group enhances its pharmacological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown comparable efficacy to established anti-inflammatory drugs such as indomethacin and diclofenac in various models of inflammation .

Table 1: Comparison of Anti-inflammatory Activities

Compound NameModel UsedEfficacy Comparison
3-(3-fluorophenyl)-1H-pyrazoleCarrageenan-induced edemaComparable to indomethacin
4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)In vitro assaysSimilar to diclofenac

Antimicrobial Activity

Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties. Studies have demonstrated that certain derivatives exhibit potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentration (MIC) values below 1 μg/ml .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget BacteriaMIC (µg/ml)
3-(3-fluorophenyl)-1H-pyrazoleMRSA< 1
Trifluoromethyl-substituted pyrazolesVRE< 1

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. For example, certain derivatives have shown significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective growth inhibition .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
3-(3-fluorophenyl)-1H-pyrazoleMCF712.50
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineP81517.82

Case Studies

  • Antihypertensive Effects : A study on a closely related pyrazole derivative demonstrated significant antihypertensive effects in animal models, suggesting potential therapeutic applications in cardiovascular diseases .
  • Neuroprotective Effects : Research has indicated that certain pyrazoles can inhibit nitric oxide synthase, providing neuroprotective benefits in models of neurodegeneration .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(3-fluorophenyl)-1H-pyrazole derivatives as anticancer agents. A notable compound, identified as 14b, demonstrated remarkable cytotoxicity against prostate and colon cancer cell lines, with IC50 values of 55 nM and 90 nM, respectively. This compound exhibited a selectivity index greater than 200, indicating its potential for targeted cancer therapy while minimizing toxicity to normal cells .

Table 1: Cytotoxicity of 3-(3-fluorophenyl)-1H-pyrazole Derivatives

CompoundCancer Cell LineIC50 (nM)Selectivity Index
14bProstate (PC-3)55>200
14bColon90>200

Antihypertensive Effects

The antihypertensive properties of pyrazole derivatives have also been investigated. A study on a related derivative, LQFM-21 (5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole), demonstrated significant reductions in mean arterial pressure in spontaneously hypertensive rats. This suggests that compounds with the pyrazole structure may serve as effective treatments for hypertension .

Pesticidal Activity

Compounds similar to 3-(3-fluorophenyl)-1H-pyrazole have been evaluated for their pesticidal properties. Research indicates that pyrazole derivatives can act as effective pesticides, inhibiting various pests while showing low toxicity to non-target organisms . The structural modifications on the pyrazole ring can enhance its efficacy against specific agricultural pests.

Conclusion and Future Directions

The applications of 3-(3-fluorophenyl)-1H-pyrazole hydrochloride extend across various fields, particularly in pharmacology and agrochemistry. Its promising anticancer and antihypertensive activities suggest a bright future for this compound in drug development. Continued research into its mechanisms of action and structural modifications could lead to the discovery of more potent derivatives with enhanced selectivity and efficacy.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(4-Fluorophenyl)-1H-pyrazole (CAS 38901-31-4) : The fluorine atom is para-substituted on the phenyl ring. This positional isomer may exhibit altered electronic properties, with reduced steric hindrance compared to the meta-substituted derivative. Such differences can impact binding affinity in enzyme inhibition studies .
  • The 4-fluorophenyl group contributes to hydrophobic interactions, while the amine hydrochloride improves solubility .

Table 1: Substituent Position and Molecular Properties

Compound Substituent Position Molecular Weight (g/mol) Key Features
3-(3-Fluorophenyl)-1H-pyrazole HCl 3-Fluorophenyl (meta) 190.6 (base) + HCl Enhanced solubility via HCl salt
3-(4-Fluorophenyl)-1H-pyrazole 4-Fluorophenyl (para) 176.2 Higher lipophilicity
1-(4-Fluorophenyl)-cyclopenta[C]pyrazole HCl 4-Fluorophenyl 253.7 Rigid fused-ring system

Functional Group Modifications

  • The pyridinyl-pyrazole hybrid structure may target kinases or nucleic acids .
  • 3-(Trifluoromethyl)-1H-pyrazole (CAS 20154-03-4) : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~4.5) compared to fluorophenyl derivatives. This property can influence binding to proton-sensitive targets .

Table 2: Functional Group Impact on Bioactivity

Compound Functional Group Biological Relevance
3-(3-Fluorophenyl)-1H-pyrazole HCl Fluorophenyl Balanced lipophilicity/H-bonding
N-(3-Chloro-4-fluorophenyl)-pyrazolo-pyridinamine Cl/F-substituted phenyl Enhanced kinase inhibition potency
3-(Trifluoromethyl)-1H-pyrazole CF3 Improved metabolic stability

Preparation Methods

Three-Component Consecutive Synthesis via Hydrazone Intermediates

A well-documented method involves a consecutive three-component synthesis where an aryl iodide (e.g., 1-iodo-3-fluorobenzene) reacts with a diethoxy-substituted propyne derivative, followed by hydrazine hydrochloride-mediated cyclization to form the pyrazole ring. This approach was reported by Kappe et al. and involves:

  • Step 1: Sonogashira coupling of 1-iodo-3-fluorobenzene with 3,3-diethoxyprop-1-yne in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts, triethylamine as base, in dry 1,4-dioxane at room temperature.
  • Step 2: Addition of hydrazine hydrochloride and para-toluenesulfonic acid hydrate (PTSA·H₂O) to induce cyclocondensation at elevated temperature (~80 °C).
  • Step 3: Work-up and purification by silica gel chromatography.

This method yields the 3-(3-fluorophenyl)-1H-pyrazole in moderate to good yields (around 50-60%), as similar fluorophenyl-substituted pyrazoles were obtained with yields in this range (e.g., 53% for 1-iodo-4-fluorobenzene derivative).

Step Reagents & Conditions Outcome
1 1-iodo-3-fluorobenzene, 3,3-diethoxyprop-1-yne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 1,4-dioxane, RT, 2 h Formation of alkynyl intermediate
2 Hydrazine hydrochloride, PTSA·H₂O, 80 °C, 2 h Cyclization to pyrazole
3 Extraction, silica gel chromatography Purified 3-(3-fluorophenyl)-1H-pyrazole hydrochloride

One-Pot Two-Component Modular Synthesis

An alternative approach involves the condensation of hydrazones derived from aryl aldehydes with substituted acetophenones in the presence of dimethyl sulfoxide (DMSO), catalytic iodine, and hydrochloric acid. This method, reported in ACS Omega (2018), allows efficient synthesis of 3,5-diarylpyrazoles, which can be adapted for this compound by selecting the appropriate 3-fluorophenyl hydrazone and ketone substrates.

  • The reaction proceeds under mild conditions in ethanol, providing good to excellent yields.
  • The presence of catalytic iodine and HCl facilitates cyclization and oxidation steps.
  • This modular approach is advantageous for rapid synthesis and structural diversification.
Parameter Details
Solvent Ethanol
Catalysts Dimethyl sulfoxide, Iodine (cat.), HCl (cat.)
Temperature Ambient to mild heating
Yield Good to excellent (varies with substrates)

Challenges and Optimization Strategies

  • Low yields and purification difficulties : Some older methods, such as those involving chloropyrazole intermediates, suffer from low yields and complex purification due to side reactions and unstable intermediates.
  • Catalyst and ligand selection : The choice of palladium catalyst and ligands (e.g., XPhos) is crucial in cross-coupling steps involving fluorinated aryl halides.
  • Reaction conditions : Temperature, solvent, and base selection significantly impact conversion and selectivity.
  • Scale-up considerations : Reactions performed on a 5 mmol scale have been reported to maintain good yields, indicating scalability.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield Range (%)
Three-component consecutive synthesis (Sonogashira + hydrazine cyclization) Pd-catalyzed coupling, hydrazine-mediated cyclization One-pot, moderate yield, adaptable Requires careful catalyst choice, moderate reaction times 50-63
One-pot two-component modular synthesis (hydrazone + ketone) Condensation in ethanol with DMSO/I₂/HCl catalysis Good to excellent yields, simple setup Requires hydrazone preparation, substrate dependent 70-90 (general pyrazoles)
Chloropyrazole intermediate route Multi-step chlorination, oxidation, hydrolysis, decarboxylation Established for related pyrazoles Low yield, difficult purification, complex steps Variable, often low

Q & A

Q. What are the standard synthetic routes for 3-(3-fluorophenyl)-1H-pyrazole hydrochloride, and what key reaction parameters influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated carbonyl precursors. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (8.0 equiv.) at 110°C for 16 hours yields the pyrazole core, followed by HCl salt formation . Key parameters include:

  • Reagent stoichiometry : Excess hydrazine ensures complete cyclization.
  • Temperature control : Prolonged heating (>12 hours) improves ring closure but risks decomposition.
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate) and recrystallization enhance purity.

Q. Table 1: Synthesis Optimization

StepReagentsConditionsYield (%)Reference
CyclizationHydrazine, 3-fluoro-2-formylpyridine110°C, 16 h29
Salt FormationHCl in EtOHRT, 3 h88

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and aromatic substitution patterns. For example, the pyrazole C3 proton appears as a singlet at δ 6.8–7.2 ppm .
  • Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 221.06) .
  • X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of HCl vapors .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling to introduce substituents on the pyrazole ring?

  • Catalyst Selection : Pd2_2(dba)3_3 with XPhos ligand enhances coupling efficiency for electron-deficient aryl boronic acids .
  • Solvent System : Use degassed toluene/EtOH (3:1) under N2_2 to prevent catalyst oxidation.
  • Post-Reaction Workup : Centrifugal partition chromatography (CPC) separates regioisomers, improving purity >95% .

Q. What strategies address low yields in multi-step synthesis of fluorinated pyrazole derivatives?

  • Intermediate Stabilization : Boc-protection of the pyrazole nitrogen prevents side reactions during halogenation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yield by 15–20% .
  • Byproduct Analysis : LC-MS monitoring identifies intermediates (e.g., hydrazone byproducts), guiding stoichiometric adjustments .

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Software Tools : SHELXL’s twin refinement module corrects for pseudo-merohedral twinning, common in fluorinated crystals .
  • Data Validation : Cross-check with CCDC databases to identify outliers in bond lengths/angles (e.g., C-F bonds: 1.34–1.38 Å) .

Q. Table 2: Crystallographic Data Comparison

ParameterReported ValueObserved ValueDiscrepancy Source
C-F Bond Length1.35 Å1.38 ÅTwinning artifacts
Unit Cell Volume520 Å3^3535 Å3^3Solvent inclusion

Q. How to design experiments for studying structure-activity relationships (SAR) of 3-(3-fluorophenyl)-1H-pyrazole analogs?

  • Analog Synthesis : Introduce substituents (e.g., -CF3_3, -OCH3_3) at the phenyl or pyrazole positions via nucleophilic substitution .
  • Biological Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine on binding affinity .

Q. What analytical methods identify byproducts during the synthesis of this compound?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate unreacted hydrazine and dimeric byproducts .
  • NMR Titration : 19^{19}F NMR detects fluorinated impurities (e.g., 3-fluoroacetophenone) at δ -110 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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